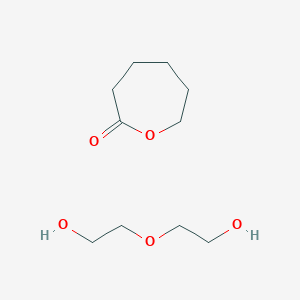
Diethylene glycol-initiated polycaprolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylene glycol-initiated polycaprolactone is a biodegradable polymer derived from ε-caprolactone. It is synthesized using diethylene glycol as an initiator, resulting in a polymer with two terminal hydroxyl groups. This compound is known for its high stability, biocompatibility, and versatility, making it suitable for various applications, particularly in biomedical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethylene glycol-initiated polycaprolactone is typically synthesized through the ring-opening polymerization of ε-caprolactone. The process involves the use of diethylene glycol as an initiator and a catalyst, such as stannous octoate, to facilitate the polymerization reaction. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired molecular weight and polymer properties .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of ε-caprolactone and diethylene glycol into a reactor, where the polymerization occurs. The resulting polymer is then purified and processed into various forms, such as pellets or powders, for further use .
Análisis De Reacciones Químicas
Types of Reactions: Diethylene glycol-initiated polycaprolactone undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, such as its molecular weight and mechanical strength.
Substitution: The terminal hydroxyl groups of the polymer can undergo substitution reactions with various reagents to introduce new functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and isocyanates are employed for substitution reactions
Major Products Formed: The major products formed from these reactions include modified polycaprolactone derivatives with altered physical and chemical properties, such as increased hydrophilicity or enhanced mechanical strength .
Aplicaciones Científicas De Investigación
Diethylene glycol-initiated polycaprolactone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex polymers, such as polyurethanes and copolymers.
Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.
Industry: Applied in the production of biodegradable plastics and packaging materials.
Mecanismo De Acción
The mechanism by which diethylene glycol-initiated polycaprolactone exerts its effects is primarily through its biodegradability and biocompatibility. The polymer undergoes hydrolytic degradation in biological environments, leading to the gradual release of its degradation products. These products are then metabolized and eliminated from the body. The terminal hydroxyl groups of the polymer also allow for further functionalization, enabling the design of tailored materials for specific applications .
Comparación Con Compuestos Similares
- Polyethylene glycol-initiated polycaprolactone
- Propylene glycol-initiated polycaprolactone
- Glycerol-initiated polycaprolactone
Comparison: Diethylene glycol-initiated polycaprolactone is unique due to its specific initiator, which imparts distinct properties such as increased stability and biocompatibility. Compared to polyethylene glycol-initiated polycaprolactone, it offers better mechanical strength and slower degradation rates. Propylene glycol-initiated polycaprolactone, on the other hand, provides different mechanical properties and degradation profiles. Glycerol-initiated polycaprolactone offers multiple hydroxyl groups, allowing for more extensive functionalization .
Propiedades
Número CAS |
75035-33-5 |
|---|---|
Fórmula molecular |
C10H20O5 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
2-(2-hydroxyethoxy)ethanol;oxepan-2-one |
InChI |
InChI=1S/C6H10O2.C4H10O3/c7-6-4-2-1-3-5-8-6;5-1-3-7-4-2-6/h1-5H2;5-6H,1-4H2 |
Clave InChI |
QQTRSFMAONGASB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)OCC1.C(COCCO)O |
Números CAS relacionados |
75035-33-5 36890-68-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















